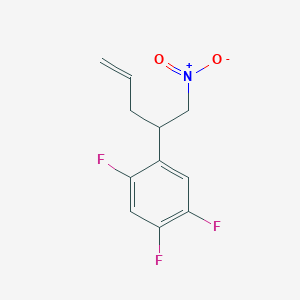
1,2,4-Trifluoro-5-(1-nitropent-4-en-2-yl)benzene
Cat. No. B8426363
M. Wt: 245.20 g/mol
InChI Key: AFJRZSJXJVRGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07834012B2
Procedure details


To a cooled (−40° C.) solution of (E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene (250 g, 1.23 mol) in THF (490 mL), allylmagnesium chloride (800 mL, 1.6 mol, 2 M in THF) was added at such a rate as to maintain the internal temperature below −20° C. The solution was stirred at −20° C. for thirty minutes and then carefully quenched by the addition of 2M HCl (1 L), while maintaining the temperature below −5° C. Methyl t-butyl ether (500 mL) was added, and the biphasic solution was allowed to warm to >10° C. The layers were separated, and the organic was washed with H2O (1×500 mL), saturated aqueous NaHCO3 (1×500 mL), and brine (1×500 mL). The organic layer was concentrated to dryness, and the crude product was filtered through a 450 g plug of silica gel (eluting with 5% ethyl acetate in hexane at a flow rate of 90 mL/min). The first 100 mL of eluent was discarded, and the subsequent 2 L were collected and concentrated to dryness to give the title compound as an oil (268 g, 89%). 1H NMR (300 MHz, CDCl3) δ ppm 7.05-6.90 (m, 2H), 5.65 (dddd, J=7.5, 7.5, 9.5, and 16.6, Hz, 1H), 5.12-5.06 (m, 2H), 4.63 (d, J=7.5 Hz, 2H), 3.75 (p, J=7.5 Hz, 1H), and 2.48 (t, J=7.5 Hz, 2H).



Name
Yield
89%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6](/[CH:8]=[CH:9]/[N+:10]([O-:12])=[O:11])[C:5]([F:13])=[CH:4][C:3]=1[F:14].[CH2:15]([Mg]Cl)[CH:16]=[CH2:17]>C1COCC1>[F:1][C:2]1[CH:7]=[C:6]([CH:8]([CH2:17][CH:16]=[CH2:15])[CH2:9][N+:10]([O-:12])=[O:11])[C:5]([F:13])=[CH:4][C:3]=1[F:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
250 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=C(C(=C1)\C=C\[N+](=O)[O-])F)F
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)[Mg]Cl
|
|
Name
|
|
|
Quantity
|
490 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred at −20° C. for thirty minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added at such a rate as
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the internal temperature below −20° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
carefully quenched by the addition of 2M HCl (1 L)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature below −5° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Methyl t-butyl ether (500 mL) was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to >10° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic was washed with H2O (1×500 mL), saturated aqueous NaHCO3 (1×500 mL), and brine (1×500 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic layer was concentrated to dryness
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the crude product was filtered through a 450 g plug of silica gel (
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 5% ethyl acetate in hexane at a flow rate of 90 mL/min)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the subsequent 2 L were collected
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=C(C(=C1)C(C[N+](=O)[O-])CC=C)F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 268 g | |
| YIELD: PERCENTYIELD | 89% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
